

In-depth Technical Guide: 4-(2-Methyl-4thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Methyl-4-thiazolyl)phenol

Cat. No.: B1581357

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-thiazolyl)phenol, a heterocyclic compound, has garnered interest in various scientific fields, particularly in pharmaceuticals and agriculture. Its core structure, featuring a phenol ring attached to a methyl-thiazole moiety, is a key determinant of its biological activities. This guide provides a comprehensive overview of the known synonyms, chemical properties, and biological applications of this compound, with a focus on its antimicrobial and enzymemodulating activities.

Synonyms and Chemical Properties

The most commonly used synonym for **4-(2-Methyl-4-thiazolyl)phenol** is 4-(4-Hydroxyphenyl)-2-methylthiazole. Its key chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	30686-73-8	[1]
Molecular Formula	C10H9NOS	[1]
Molecular Weight	191.25 g/mol	[1]
Appearance	Crystals	[1]
Purity	≥98.0% (HPLC)	[1]
SMILES String	Cc1nc(cs1)-c2ccc(O)cc2	[1]
InChI	1S/C10H9NOS/c1-7-11-10(6- 13-7)8-2-4-9(12)5-3-8/h2- 6,12H,1H3	[1]
InChI Key	HOAYTTLLVORNLA- UHFFFAOYSA-N	[1]

Biological Activities and Applications

4-(2-Methyl-4-thiazolyl)phenol has been noted for its versatile biological activities, which include antimicrobial, antifungal, and enzyme-enhancing properties.

Antimicrobial and Antifungal Activity

This compound is recognized for its efficacy against various bacteria and fungi, making it a valuable molecule in the development of new antimicrobial agents for pharmaceuticals.[2] Its properties are also utilized in formulating agricultural pesticides to protect crops from pests and in cosmetic formulations to prevent microbial growth.[2] While specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for **4-(2-Methyl-4-thiazolyl)phenol** is not readily available in the public domain, the general class of thiazole derivatives has shown significant antimicrobial potential. For instance, certain thiazole derivatives have exhibited MIC values as low as $1 \mu g/mL$ against drug-resistant Gram-positive bacteria.[3]

Enhancement of Horseradish Peroxidase (HRP) Chemiluminescence

Phenol derivatives are known to enhance the light emission from the horseradish peroxidase-catalyzed oxidation of luminol.[4][5] This enhancement can be greater than 1000-fold compared to the unenhanced reaction.[4] While the specific enhancement factor for **4-(2-Methyl-4-thiazolyl)phenol** is not detailed in the available literature, a stable and highly sensitive chemiluminescent detection system for HRP has been established using a newly designed thiazole compound enhancer.[6] This suggests that **4-(2-Methyl-4-thiazolyl)phenol** likely acts as a potent enhancer in HRP-based chemiluminescent assays.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **4-(2-Methyl-4-thiazolyl)phenol** are not extensively documented in publicly accessible literature. However, general methodologies for the synthesis of similar thiazole derivatives and for relevant bioassays are described below.

Synthesis of Thiazole Derivatives

A general method for synthesizing 4-substituted thiazole derivatives involves the Hantzsch thiazole synthesis. For a compound like **4-(2-Methyl-4-thiazolyl)phenol**, a plausible synthetic route would involve the reaction of 4-hydroxythiobenzamide with an appropriate α -haloketone.

Example Protocol for the Synthesis of a Thiazole Derivative: A common route to synthesize the thiazole ring is through the reaction of a thioamide with an α-haloketone. For the synthesis of a related compound, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, 4-hydroxythiobenzamide is reacted with ethyl 2-chloroacetoacetate in a non-acidic environment like ethanol or 1,4-dioxane.[7] This two-step process, where the thioamide is synthesized first from p-cyanophenol and thioacetamide, is reported to improve the yield by preventing the decomposition of the thioamide in an acidic medium at elevated temperatures.[7]

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Protocol Outline:

A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate.

- Each well is inoculated with a standardized suspension of the target microorganism.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

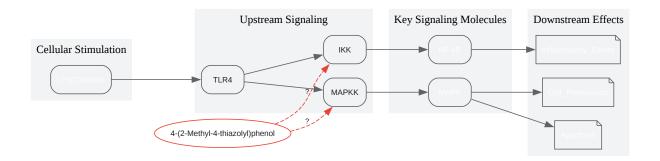
Horseradish Peroxidase (HRP) Enhanced Chemiluminescence Assay (General Protocol)

The ability of a compound to enhance HRP-catalyzed chemiluminescence can be assessed using a luminol-based assay.

Protocol Outline:

- Prepare a reaction mixture containing luminol, hydrogen peroxide (H₂O₂), and HRP in a suitable buffer.
- Add the test compound (enhancer) at various concentrations.
- Measure the light emission immediately using a luminometer.
- Compare the light intensity and duration with a control reaction without the enhancer.[4][9]

Signaling Pathways


Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by **4-(2-Methyl-4-thiazolyl)phenol**. However, based on the phenolic nature of the compound, it is plausible that it could interact with signaling pathways commonly affected by polyphenolic compounds, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways, which are crucial in inflammation and cancer. [10][11][12][13][14][15][16][17][18]

Hypothetical Signaling Pathway Involvement

Given that many phenolic compounds exhibit anti-inflammatory and anticancer effects through modulation of the MAPK and NF-kB signaling pathways, a hypothetical workflow for investigating the effect of **4-(2-Methyl-4-thiazolyl)phenol** on these pathways is presented

below. This is a theoretical workflow and has not been experimentally validated for this specific compound.

Click to download full resolution via product page

Caption: Hypothetical interaction of **4-(2-Methyl-4-thiazolyl)phenol** with inflammatory signaling pathways.

Conclusion and Future Directions

4-(2-Methyl-4-thiazolyl)phenol is a compound with demonstrated potential in antimicrobial applications and as an enhancer for chemiluminescent assays. While its broader biological activities and mechanisms of action are not yet fully elucidated, its structural features suggest that it warrants further investigation. Future research should focus on obtaining specific quantitative data for its antimicrobial and antifungal activities against a wide range of pathogens. Furthermore, studies aimed at identifying the specific signaling pathways modulated by this compound are crucial to understanding its full therapeutic potential, particularly in the areas of inflammation and oncology. Detailed protocols for its synthesis and biological evaluation will also be invaluable for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-(2-Methyl-4-thiazolyl)phenol ≥98.0% (HPLC) | 30686-73-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025
 - American Chemical Society [acs.digitellinc.com]
- 4. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. | Semantic Scholar [semanticscholar.org]
- 6. Stable and general-purpose chemiluminescent detection system for horseradish peroxidase employing a thiazole compound enhancer and some additives PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101412699A Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate Google Patents [patents.google.com]
- 8. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-kB signaling pathways in RAW264.7 macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kB in Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- 18. Polyphenols Targeting NF-kB Pathway in Neurological Disorders: What We Know So Far? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 4-(2-Methyl-4-thiazolyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581357#known-synonyms-for-4-2-methyl-4-thiazolyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com